molecular formula C10H17NO2 B13879753 N-(t-butyl)-2-oxocyclopentane-1-carboxamide

N-(t-butyl)-2-oxocyclopentane-1-carboxamide

Cat. No.: B13879753
M. Wt: 183.25 g/mol
InChI Key: APYCLFZIHNNHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-butyl)-2-oxocyclopentane-1-carboxamide is an organic compound characterized by the presence of a tert-butyl group attached to a cyclopentane ring with a carboxamide and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butyl)-2-oxocyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(t-butyl)-2-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(t-butyl)-2-oxocyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(t-butyl)-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The presence of the tert-butyl group and oxo functional group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with different substituents, such as:

Uniqueness

N-(t-butyl)-2-oxocyclopentane-1-carboxamide is unique due to the presence of both the tert-butyl group and the oxo functional group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-tert-butyl-2-oxocyclopentane-1-carboxamide

InChI

InChI=1S/C10H17NO2/c1-10(2,3)11-9(13)7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

APYCLFZIHNNHEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.